molecular formula C20H26O3 B2425300 Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate CAS No. 52804-25-8

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate

Cat. No.: B2425300
CAS No.: 52804-25-8
M. Wt: 314.425
InChI Key: IWLMQQOBLYFGAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate is a synthetic organic compound featuring an adamantane moiety linked to a phenoxyacetic acid ester. The adamantane structure, known for its rigidity and bulkiness, imparts unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane derivative is synthesized through a series of reactions starting from adamantane. This involves functionalization at specific positions to introduce the desired substituents.

    Coupling with Phenoxyacetic Acid: The adamantane derivative is then coupled with phenoxyacetic acid under esterification conditions. This step often requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: Research into its potential therapeutic applications includes exploring its use as a drug delivery agent or as a scaffold for designing new pharmaceuticals.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as in the production of polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate exerts its effects involves interactions with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially modulating their activity. The phenoxyacetic acid ester can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-(adamantan-1-yl)phenoxy)acetate: Lacks the stereochemistry present in Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate.

    Ethyl 2-(4-(adamantan-1-yl)phenoxy)propanoate: Features a propanoate ester instead of an acetate ester.

    Ethyl 2-(4-(adamantan-1-yl)phenoxy)butanoate: Contains a butanoate ester, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the adamantane moiety. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[4-(1-adamantyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-2-22-19(21)13-23-18-5-3-17(4-6-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLMQQOBLYFGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Analogously to the method described in Example 16, the use of ethyl bromoacetate and p-(1-adamantyl)-phenol as starting materials gives 4-(1-adamantyl)-phenoxyacetic acid ethyl ester of melting point 89°-90° C (flakes; from etherpentane).
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Synthesis routes and methods II

Procedure details

Analogously to the method described in Example 16, the use of ethyl bromoacetate and p-(1-adamantyl)-phenol as starting materials gives 4-(1-adamantyl)-phenoxyacetic acid ethyl ester of melting point 89°-90°C (flakes; from ether-pentane).
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